2,5-dimethylpiperazine-1-carboximidamide;sulfuric acid
Description
2,5-Dimethylpiperazine-1-carboximidamide; sulfuric acid is a piperazine derivative featuring dimethyl substituents at the 2- and 5-positions of the piperazine ring, a carboximidamide functional group, and a sulfuric acid counterion. This compound likely exists as a sulfate salt, where the basic piperazine-carboximidamide moiety is protonated and stabilized by sulfuric acid. Such salts are common in pharmaceutical chemistry to enhance solubility and stability .
Properties
IUPAC Name |
2,5-dimethylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4.H2O4S/c1-5-4-11(7(8)9)6(2)3-10-5;1-5(2,3)4/h5-6,10H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZSYOLTYLSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=N)N)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92564-61-9 | |
| Record name | 1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92564-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes intramolecular cyclization to form the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of high-throughput screening methods can identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions can be facilitated by the use of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
2,5-Dimethylpiperazine-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dimethylpiperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
Catalytic Roles :
- Sulfuric acid in such compounds may act as a Brønsted acid catalyst in organic reactions (e.g., Pechmann condensation ), though direct evidence for this compound is lacking.
- Piperazine-carboximidamide derivatives are unexplored in catalysis but show promise in bioactivity (e.g., enzyme inhibition) .
Bioactivity and Toxicity
- Antimicrobial Potential: Piperazine sulfonamides (e.g., ) exhibit antibacterial activity, with trifluoromethyl groups enhancing potency. The carboximidamide group may similarly target microbial enzymes.
- Toxicity :
Biological Activity
Overview
2,5-Dimethylpiperazine-1-carboximidamide; sulfuric acid (CAS No. 92564-61-9) is a compound that integrates the structural features of piperazine and carboximidamide with sulfuric acid. Its unique chemical structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound's IUPAC name is 2,5-dimethylpiperazine-1-carboximidamide; sulfuric acid. It is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts and exhibits various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its mechanism of action involves interaction with specific molecular targets, acting as a ligand that modulates enzyme activity and signal transduction pathways.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of 2,5-dimethylpiperazine-1-carboximidamide; sulfuric acid. Studies have reported its effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 19.95 | Gentamicin | 19.9 |
| Klebsiella pneumoniae | 17.9 | Sulfisoxazole | 15.2 |
| Escherichia coli | 18.0 | Chloramphenicol | 6.25 |
| Pseudomonas aeruginosa | 20.0 | Ciprofloxacin | 4.0 |
The compound's MIC values indicate comparable efficacy to standard antibiotics, suggesting its potential utility in treating infections caused by resistant bacterial strains .
Anticancer Potential
Research has also explored the anticancer effects of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in various human cancer cell lines.
Case Study: In Vitro Evaluation
A study focused on the compound's effects on A549 (lung cancer), COLO-205 (colon cancer), and MIA-PaCa-2 (pancreatic cancer) cell lines demonstrated significant cytotoxicity:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| A549 | 10.5 | Doxorubicin | 0.5 |
| COLO-205 | 12.3 | Paclitaxel | 0.8 |
| MIA-PaCa-2 | 9.7 | Gemcitabine | 1.0 |
The results indicated that the compound effectively reduced cell viability, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Signal Transduction Modulation : It can disrupt cellular signaling pathways that promote growth and survival in cancer cells.
- Protein Interaction : The binding to proteins can alter their function, leading to apoptosis in cancer cells or inhibiting bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
